

Application Notes and Protocols: ADX71441 in Combination with GABAB Receptor Ligands

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Compound of Interest		
Compound Name:	ADX71441	
Cat. No.:	B15620548	Get Quote

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Introduction

ADX71441 is a potent and selective positive allosteric modulator (PAM) of the y-aminobutyric acid type B (GABA-B) receptor.[1][2] Unlike orthosteric agonists such as baclofen, which directly activate the receptor, ADX71441 binds to a distinct allosteric site. This binding does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, GABA.[3][4] This mode of action presents a promising therapeutic approach, as it respects the physiological patterns of GABAergic neurotransmission, potentially leading to a better safety and tolerability profile compared to direct agonists.[3][5][6]

These application notes provide an overview of the preclinical data for **ADX71441**, particularly in comparison to the GABAB receptor agonist baclofen, and detail protocols for investigating the effects of **ADX71441** in combination with other GABAB receptor ligands. While direct preclinical studies on the combination of **ADX71441** with other GABAB ligands are not extensively published, the provided protocols are based on established methodologies for characterizing GABAB receptor PAMs and their interactions with orthosteric ligands.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving **ADX71441** and, where available, comparative data with the GABAB receptor agonist baclofen.



Table 1: In Vivo Efficacy of **ADX71441** in a Preclinical Model of Charcot-Marie-Tooth 1A Disease (CMT1A)

Treatment Group	Dose	Administration	PMP22 mRNA Expression (fold change ± SD)	Reference
CMT Vehicle	-	-	1.6 ± 0.19	[7]
ADX71441	1 mg/kg	Once daily, oral	1.48 ± 0.26	[7]
ADX71441	3 mg/kg	Once daily, oral	0.98 ± 0.49	[7]
ADX71441	6 mg/kg	Once daily, oral	0.93 ± 0.35	[7]
Baclofen	3 mg/kg	Twice daily, oral	0.91 ± 0.25	[7]
Statistically significant reduction compared to CMT vehicle group.				

Table 2: In Vivo Efficacy of ADX71441 in a Preclinical Model of Alcohol Dependence

Treatment Group	Dose (mg/kg, p.o.)	Alcohol Intake Reduction (%)	Reference
ADX71441	3	Dose-dependent suppression	[8]
ADX71441	10	~70%	[8]
ADX71441	17	~70%	[8]
Naltrexone	(positive control)	More modest and transient effect	[8]



Table 3: In Vivo Efficacy of **ADX71441** in a Preclinical Model of Overactive Bladder (OAB) in Mice

Treatment	Dose (mg/kg, p.o.)	Effect on Urinary Parameters	Reference
ADX71441	10	Increased urinary latencies, reduced number of urinary events, and reduced total and average urinary volumes.	[9][10]
Oxybutynin	100	Similar magnitude of effect as 10 mg/kg ADX71441.	[10]

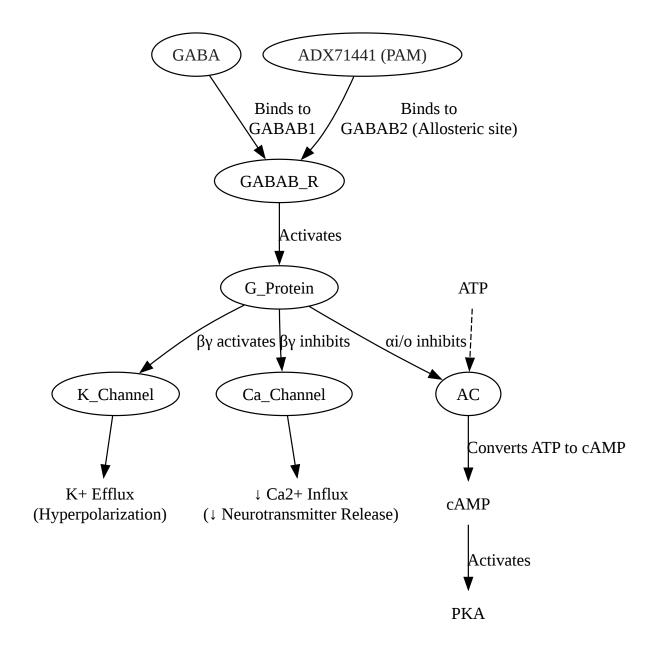
Table 4: Hypothetical In Vitro Potentiation of Baclofen by **ADX71441** in a [35S]GTPyS Binding Assay

This table presents a hypothetical data set to illustrate the expected synergistic effect of **ADX71441** in combination with a GABAB receptor agonist, based on the known mechanism of action of GABAB PAMs.

Baclofen Concentration (μΜ)	[³⁵ S]GTPyS Binding (% of Max) without ADX71441	[³⁵ S]GTPyS Binding (% of Max) with 1 µM ADX71441
0.01	5	15
0.1	20	45
1	50	80
10	85	100
100	100	100
EC ₅₀ (μM)	1.0	0.2

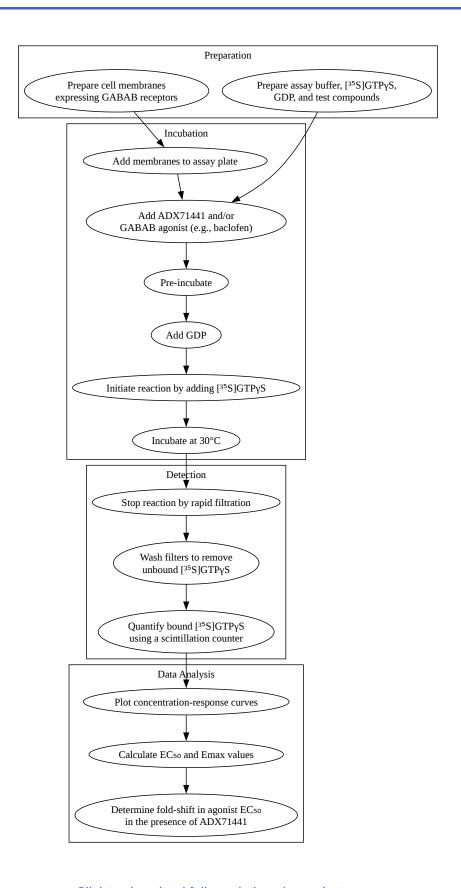


Signaling Pathways and Experimental Workflows



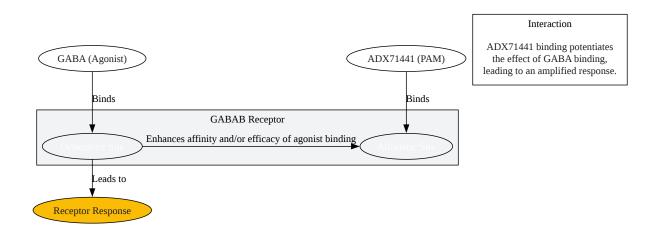
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Experimental Protocols In Vitro Protocol: [35S]GTPyS Binding Assay for Assessing Combination Effects

This protocol is designed to quantify the potentiation of a GABAB receptor agonist (e.g., baclofen) by **ADX71441** in cell membranes expressing recombinant human GABAB receptors.

Materials:

- HEK293 cells stably expressing human GABAB1 and GABAB2 subunits.
- Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.
- Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 100 mM NaCl.
- [35S]GTPyS (specific activity ~1250 Ci/mmol).



- Guanosine 5'-diphosphate (GDP).
- Unlabeled GTPyS.
- ADX71441.
- GABAB receptor agonist (e.g., baclofen).
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation fluid.
- · Microplate scintillation counter.

Procedure:

- Membrane Preparation:
 - Culture and harvest HEK293-GABAB cells.
 - Homogenize cells in ice-cold membrane preparation buffer.
 - Centrifuge at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Wash the membrane pellet with membrane preparation buffer and resuspend in a small volume.
 - Determine protein concentration using a standard assay (e.g., BCA).
 - Store membrane aliquots at -80°C.
- Assay Setup:
 - Prepare serial dilutions of the GABAB agonist (e.g., baclofen) and ADX71441 in assay buffer.



- On a 96-well plate, add 50 μL of assay buffer or ADX71441 solution (at a fixed concentration, e.g., 1 μM).
- Add 50 μL of the GABAB agonist dilutions to the respective wells.
- Add 50 μL of diluted cell membranes (typically 5-10 μg of protein per well) to all wells.
- To determine non-specific binding, add 10 μM unlabeled GTPyS to a set of wells.
- \circ Add 50 µL of GDP (final concentration 10 µM) to all wells.
- Pre-incubate the plate at 30°C for 15 minutes.
- Reaction and Detection:
 - Initiate the reaction by adding 50 μ L of [35S]GTPyS (final concentration 0.1 nM) to all wells.
 - Incubate the plate at 30°C for 60 minutes with gentle agitation.
 - Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
 - Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Dry the filter plate completely.
 - Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.

Data Analysis:

- Subtract non-specific binding from all other readings.
- Plot the specific [35S]GTPγS binding as a function of the log of the agonist concentration.
- Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (potency) and Emax (efficacy) for the agonist in the absence and presence of ADX71441.



• Calculate the fold-shift in the agonist's EC₅₀ in the presence of **ADX71441** to quantify the degree of positive allosteric modulation.

In Vivo Protocol: Mouse Model of Alcohol Self-Administration

This protocol is a representative in vivo method to assess the effect of **ADX71441**, alone or in combination with a sub-threshold dose of a GABAB agonist, on alcohol-seeking behavior.

Animals:

- Male C57BL/6J mice.
- House individually with ad libitum access to food and water, except during experimental sessions.
- Maintain on a 12-hour light/dark cycle.

Apparatus:

 Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a house light.

Procedure:

- Training for Alcohol Self-Administration:
 - Train mice to press a lever for a 10% (w/v) ethanol solution during daily 30-minute sessions.
 - Initially, both lever presses may be reinforced, then transition to reinforcing only the "active" lever, while the "inactive" lever has no consequence.
 - Continue training until a stable baseline of responding is achieved (e.g., <20% variation in active lever presses over three consecutive days).
- Drug Administration and Testing:



- On test days, administer ADX71441 (e.g., 1, 3, 10 mg/kg, i.p.), a GABAB agonist (e.g., a sub-threshold dose of baclofen), the combination of both, or vehicle 30 minutes prior to the operant session.
- Use a within-subjects design where each animal receives each treatment condition in a counterbalanced order, with at least two baseline days between drug test days.
- Record the number of active and inactive lever presses and the volume of ethanol consumed during the 30-minute session.

Data Analysis:

- Analyze the number of active lever presses and ethanol intake using a repeated-measures
 ANOVA, with treatment as the within-subjects factor.
- If a significant main effect of treatment is found, perform post-hoc tests to compare each drug condition to the vehicle control.
- Compare the effect of the combination treatment to the individual drug treatments to assess for potential additive or synergistic effects.

Conclusion

ADX71441 represents a promising therapeutic agent due to its mechanism as a GABAB receptor PAM. The provided data and protocols offer a framework for researchers to further investigate its pharmacological profile, particularly in combination with other GABAB receptor ligands. Such studies are crucial for elucidating the full therapeutic potential of this compound and for the development of novel treatment strategies for a range of neurological and psychiatric disorders.

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Methodological & Application





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